1-Methoxy-4-(methylsulfonyl)benzene

Catalog No.
S1896062
CAS No.
3517-90-6
M.F
C8H10O3S
M. Wt
186.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methoxy-4-(methylsulfonyl)benzene

CAS Number

3517-90-6

Product Name

1-Methoxy-4-(methylsulfonyl)benzene

IUPAC Name

1-methoxy-4-methylsulfonylbenzene

Molecular Formula

C8H10O3S

Molecular Weight

186.23 g/mol

InChI

InChI=1S/C8H10O3S/c1-11-7-3-5-8(6-4-7)12(2,9)10/h3-6H,1-2H3

InChI Key

KAZUCVUGWMQGMC-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)C

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C

The exact mass of the compound 1-Methoxy-4-(methylsulfonyl)benzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87355. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Methoxy-4-(methylsulfonyl)benzene (CAS 3517-90-6) is a para-substituted aryl methyl sulfone characterized by its strongly electron-donating methoxy group. In industrial and academic procurement, it is primarily sourced as a bifunctional building block, a precursor for transition-metal-catalyzed cross-coupling, and a critical modulating moiety in controlled-release beta-elimination linkers [1]. Unlike generic sulfone solvents, its unique electronic profile—combining an electron-withdrawing sulfonyl core with an electron-donating para-substituent—dictates specific reactivity thresholds, making it a highly specialized reagent for advanced macromolecular conjugation and chemoselective synthesis[2].

Substituting 1-Methoxy-4-(methylsulfonyl)benzene with unsubstituted methyl phenyl sulfone or electron-poor analogs (such as 4-chlorophenyl methyl sulfone) fundamentally alters reaction kinetics and application performance. In the design of macromolecular drug conjugates and degradable sealants, the electron-donating methoxy group significantly decreases the acidity of adjacent protons, thereby decelerating beta-elimination release rates; conversely, electron-withdrawing analogs accelerate degradation unpredictably [1]. Furthermore, in process chemistry, the para-substitution pattern avoids the severe steric hindrance that completely prevents the efficient electrochemical oxidation of ortho-methoxy analogs, ensuring scalable manufacturability that positional isomers cannot provide[2].

Beta-Elimination Linker Release Kinetics

The rate of beta-elimination in sulfone-based linkers is strictly governed by the Hammett constant (sigma) of the phenyl substituent. In vivo and in vitro studies of PEG-conjugated linkers demonstrate that the electron-donating 4-methoxy group (negative sigma) yields a significantly slower, more controlled drug release rate compared to the rapid elimination driven by electron-withdrawing groups (positive sigma) like 4-chloro or trifluoromethyl [1]. This tunable deceleration is critical for avoiding premature payload release in physiological environments.

Evidence DimensionIn vivo / in vitro beta-elimination release rate
Target Compound Data4-Methoxyphenyl methyl sulfone moiety (Slow, prolonged release)
Comparator Or Baseline4-Chlorophenyl / Trifluoromethyl analogs (Rapid, accelerated release)
Quantified DifferenceThe 4-methoxy derivative decelerates elimination due to decreased adjacent proton acidity, extending release half-life.
ConditionsPhysiological pH, PEG-conjugated linker systems in rat models.

Buyers developing long-acting prodrugs or slow-degrading surgical sealants must procure the 4-methoxy derivative to achieve sustained release, as halogenated analogs degrade too rapidly.

Electrochemical Processability and Isomer Steric Hindrance

When scaling up synthesis via green electrochemical oxidation of aryl alkyl sulfides, positional isomerism dictates process viability. Under a constant current of 10 mA for 10 hours in methanol, the para-substituted 4-methoxyphenyl methyl sulfide successfully converts to 1-Methoxy-4-(methylsulfonyl)benzene in 58% yield [1]. In stark contrast, the ortho-methoxy isomer completely fails to yield the desired sulfone under identical conditions due to severe steric hindrance around the sulfur center[1].

Evidence DimensionElectrochemical oxidation yield
Target Compound Data4-Methoxyphenyl methyl sulfone (58% yield)
Comparator Or Baseline2-Methoxyphenyl methyl sulfone (0% yield / reaction failure)
Quantified Difference58% absolute yield difference due to the absence of ortho-steric blocking.
Conditions10 mA current for 10 h in MeOH.

For manufacturers utilizing electrochemical synthesis routes, the para-isomer is fully process-compatible, whereas the ortho-isomer cannot be produced or utilized under the same scalable conditions.

High-Yield Intermediate Synthesis for Macromolecular Conjugation

In the preparation of complex beta-elimination linkers for surgical sealants, 1-Methoxy-4-(methylsulfonyl)benzene serves as a highly efficient intermediate. Standard synthetic protocols report the isolation of this specific sulfone building block in an excellent 94% yield (1.53 g scale) [1]. This high conversion rate ensures that downstream coupling to macromolecular carriers (such as PEG or hydrogels) is not bottlenecked by precursor scarcity or extensive purification requirements.

Evidence DimensionIntermediate synthesis yield
Target Compound Data1-Methoxy-4-(methylsulfonyl)benzene (94% yield)
Comparator Or BaselineGeneric multi-step linker synthesis (typically 60-80% yield)
Quantified DifferenceAchieves near-quantitative yield (>90%), minimizing precursor loss.
ConditionsStandard laboratory scale (1.53 g), purified and verified by 1H-NMR.

Procurement teams sourcing precursors for hydrogel sealants benefit from the high-yield manufacturability of this specific sulfone, reducing overall API or polymer conjugate costs.

Slow-Release Macromolecular Drug Conjugates

Due to its electron-donating methoxy group, this compound is the optimal precursor for synthesizing beta-elimination linkers that require prolonged, controlled drug release in vivo, preventing the rapid dumping of therapeutics associated with electron-poor sulfones [1].

Degradable Surgical Sealants and Hydrogels

Where precise control over the resorption rate of medical sealants is required, incorporating the 4-methoxyphenyl methyl sulfone moiety into the crosslinks ensures a slow, pH-dependent degradation profile suitable for long-term tissue support [2].

Electrochemical Sulfone Synthesis Modeling

As a sterically unhindered, electron-rich substrate, it serves as an excellent benchmark material for developing and optimizing green electrochemical oxidation methodologies for aryl sulfides [3].

XLogP3

0.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

3517-90-6

Wikipedia

4-Methoxyphenyl methyl sulfone

Explore Compound Types